2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-14-12-29-20(23-14)24-19(26)13-30-21-22-10-18(15-5-7-16(27-2)8-6-15)25(21)11-17-4-3-9-28-17/h3-10,12H,11,13H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXHRLHMLQWQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, along with structure-activity relationships (SAR) and relevant case studies.
Chemical Structure
The compound features several notable structural elements:
- Furan Ring : Known for its role in various biological activities.
- Imidazole Moiety : Often associated with pharmacological effects.
- Thiazole Group : Recognized for its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing thiazole and imidazole rings exhibit significant anticancer properties. The compound was tested against various cancer cell lines, revealing promising results:
The presence of electron-donating groups, such as the methoxy group on the phenyl ring, enhances the cytotoxicity of these compounds, as observed in structure-activity studies.
Antimicrobial Activity
The compound demonstrated notable antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies reported the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Pseudomonas aeruginosa | 25 µg/mL |
The thiazole moiety is particularly effective in enhancing antibacterial properties due to its ability to interact with bacterial enzymes.
Antiviral Activity
In addition to anticancer and antimicrobial effects, the compound has shown potential as an antiviral agent. It was tested against various viruses, including hepatitis C virus (HCV), with promising results:
These findings suggest that the compound may inhibit viral replication effectively.
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to specific structural features:
- Thiazole Ring : Essential for anticancer activity.
- Imidazole Group : Contributes to both anticancer and antiviral properties.
- Methoxy Substitution : Enhances cytotoxicity through increased electron density.
Case Studies
Several studies have evaluated the efficacy of this compound in various biological contexts:
- Anticancer Study : A study involving the treatment of A-431 cells showed that the compound induced apoptosis through mitochondrial pathways, significantly reducing cell viability compared to control groups.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus, indicating its potential as a new therapeutic agent.
- Antiviral Research : In vitro assays demonstrated that the compound inhibited HCV replication by targeting NS5B RNA polymerase, providing a novel approach for antiviral drug development.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogues
Substituent Impact on Physicochemical Properties
Spectroscopic and Crystallographic Data
- IR/NMR : Compounds like 9c and dichlorophenyl-thiazole acetamide were validated via IR (C=O stretch ~1650 cm⁻¹) and NMR (amide NH ~10 ppm). The target compound likely shares similar signatures.
- Crystal Packing : Dichlorophenyl-thiazole acetamide forms N–H⋯N hydrogen-bonded dimers , suggesting the target’s 4-methylthiazole may adopt comparable intermolecular interactions.
Q & A
Q. What are the critical synthetic pathways for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step protocols, starting with the formation of the imidazole core via condensation of substituted aldehydes and amines under acidic conditions. Key steps include thioether linkage formation between the imidazole-2-thiol intermediate and chloroacetamide derivatives, followed by N-alkylation of the furan-2-ylmethyl group. Optimization focuses on controlling temperature (60–80°C), solvent polarity (DMF or acetonitrile), and reaction time (12–24 hrs) to maximize yield (typically 60–75%) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity .
Q. Which analytical techniques are essential for structural validation and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming functional groups, such as the thioether (-S-) linkage and acetamide moiety. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (e.g., ~450–470 g/mol). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and Thin-Layer Chromatography (TLC) with UV visualization . Thermal stability is evaluated using Differential Scanning Calorimetry (DSC) to identify decomposition points .
Q. How do the compound’s functional groups influence its reactivity and bioactivity?
The thioether group enhances nucleophilic substitution potential, while the 4-methoxyphenyl and furan rings contribute to π-π stacking interactions with biological targets. The acetamide moiety facilitates hydrogen bonding, critical for enzyme inhibition (e.g., cyclooxygenase-2 or kinases). Substituents like the 4-methylthiazole group modulate lipophilicity, impacting cell membrane permeability .
Advanced Research Questions
Q. What strategies address contradictory data in reported enzyme inhibition efficacies?
Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for COX-2) may arise from assay conditions (e.g., pH, co-factors) or impurity interference. Methodological solutions include:
- Standardizing assay protocols (e.g., uniform substrate concentrations, temperature).
- Validating compound purity via orthogonal techniques (HPLC + HRMS).
- Employing isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding poses within enzyme active sites. For example, the furan ring’s orientation in the COX-2 hydrophobic pocket can be optimized by introducing electron-withdrawing groups (e.g., -CF₃) to enhance affinity. Molecular Dynamics (MD) simulations (50 ns trajectories) assess stability of ligand-receptor complexes, identifying key residues for interaction .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
Scale-up issues include exothermic reactions (risk of thermal runaway) and low yields due to steric hindrance in the imidazole-thioether coupling step. Solutions involve:
- Using flow chemistry for precise temperature control during exothermic steps.
- Transitioning from chromatographic purification to crystallization (e.g., ethanol/water solvent system) for cost efficiency.
- Employing catalysts like CuI (5 mol%) to accelerate sluggish aryl-thiol couplings .
Q. How do structural variations (e.g., substituents on the imidazole ring) alter pharmacological profiles?
Comparative studies of analogs show that:
- Replacing 4-methoxyphenyl with 4-chlorophenyl increases cytotoxicity (HeLa cells, IC₅₀ from 20 µM to 5 µM) due to enhanced halogen bonding.
- Substituting 4-methylthiazole with 5-nitrothiazole improves antibacterial activity (MIC 2 µg/mL vs. S. aureus) but reduces solubility. Structure-Activity Relationship (SAR) models using partial least squares (PLS) regression quantify these effects .
Methodological Notes
- Contradiction Resolution : Cross-validate biological data using orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish true activity from artifacts .
- Synthetic Optimization : Design of Experiments (DoE) software (e.g., MODDE) identifies critical variables (e.g., solvent polarity, catalyst loading) for reaction optimization .
- Data Reproducibility : Archive raw spectral data (NMR, HRMS) in open-access repositories (e.g., Zenodo) to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
